

# Application Notes and Protocols: Pyrazole Derivatives in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-amino-1-methyl-3-propyl-1*H*-pyrazole-5-carboxamide

**Cat. No.:** B025560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the diverse applications of pyrazole derivatives in medicinal chemistry. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery, leading to the development of numerous therapeutic agents.<sup>[1][2]</sup> This compilation is intended to be a valuable resource for researchers actively involved in the design, synthesis, and evaluation of novel pyrazole-based drug candidates.

## Anticancer Applications of Pyrazole Derivatives

Application Note:

Pyrazole derivatives have emerged as a significant class of compounds in oncology, exhibiting a broad spectrum of anticancer activities.<sup>[3][4]</sup> Their mechanisms of action are diverse and include the inhibition of crucial cellular targets involved in cancer cell proliferation, survival, and metastasis.<sup>[3][5]</sup> Notably, pyrazole-containing compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and as agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.<sup>[6][7]</sup>

One prominent mechanism involves the inhibition of tubulin polymerization. By binding to tubulin, these derivatives interfere with the formation and function of the mitotic spindle, a critical structure for cell division.<sup>[6][8]</sup> This disruption triggers a mitotic arrest, ultimately leading

to programmed cell death (apoptosis) in cancer cells.[\[8\]](#)[\[9\]](#) Another key strategy is the targeting of signaling pathways essential for tumor growth, such as the EGFR pathway.[\[7\]](#) Inhibition of EGFR kinase activity blocks downstream signaling cascades that promote cell proliferation and survival.[\[7\]](#) The structural versatility of the pyrazole scaffold allows for the design of potent and selective anticancer agents with improved therapeutic profiles.[\[3\]](#)[\[5\]](#)

#### Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound                         | Cancer Cell Line                                                         | Target/Mechanism    | IC50 (μM)   | Reference                                |
|----------------------------------|--------------------------------------------------------------------------|---------------------|-------------|------------------------------------------|
| Pyrazole Derivative 3d           | MCF-7 (Breast Cancer)                                                    | Not specified       | 10          | <a href="#">[10]</a>                     |
| Pyrazole Derivative 3e           | MCF-7 (Breast Cancer)                                                    | Not specified       | 12          | <a href="#">[10]</a>                     |
| Pyrazole Derivative 5a           | MCF-7 (Breast Cancer)                                                    | Not specified       | 14          | <a href="#">[10]</a>                     |
| Pyrazole-benzothiazole hybrid 25 | HT29 (Colon),<br>PC3 (Prostate),<br>A549 (Lung),<br>U87MG (Glioblastoma) | Antiangiogenic      | 3.17 - 6.77 | <a href="#">[5]</a>                      |
| Isolongifolanone derivative 37   | MCF-7 (Breast Cancer)                                                    | Apoptosis induction | 5.21        | <a href="#">[5]</a>                      |
| Diphenyl pyrazole-chalcone 6b    | HNO-97 (Head and Neck)                                                   | Not specified       | 10          | <a href="#">[11]</a>                     |
| Diphenyl pyrazole-chalcone 6d    | HNO-97 (Head and Neck)                                                   | Not specified       | 10.56       | <a href="#">[11]</a>                     |
| Pyrazole-thiourea derivative C5  | MCF-7 (Breast Cancer)                                                    | EGFR Inhibitor      | 0.08        | <a href="#">[7]</a> <a href="#">[12]</a> |

## Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and the cytotoxic effects of pyrazole derivatives.[\[5\]](#)[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

**Principle:** Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[\[5\]](#)[\[13\]](#)[\[14\]](#) These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[\[5\]](#)[\[13\]](#)

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Pyrazole derivatives to be tested
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[\[14\]](#)
- 96-well flat-bottom sterile culture plates
- Multichannel pipette
- Microplate reader

### Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100  $\mu$ L of complete culture medium.[\[14\]](#) Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100  $\mu$ L of the compound

dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[5][15]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[14]
- Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
- Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[14][15]

**Data Analysis:** Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

**Visualization:** Microtubule Targeting Mechanism

## Mechanism of Microtubule-Targeting Pyrazole Derivatives

[Click to download full resolution via product page](#)

Caption: Pyrazole derivatives can disrupt microtubule dynamics, leading to apoptosis.

# Anti-inflammatory Applications of Pyrazole Derivatives

## Application Note:

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with the most notable example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[\[1\]](#)[\[16\]](#)[\[17\]](#) Inflammation is a complex biological response, and enzymes like COX-1 and COX-2 play a crucial role in mediating this process by converting arachidonic acid into prostaglandins.[\[18\]](#)[\[19\]](#) While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a primary therapeutic target.[\[20\]](#)[\[21\]](#)

The anti-inflammatory mechanism of many pyrazole derivatives involves the selective inhibition of the COX-2 enzyme.[\[1\]](#) By blocking the active site of COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation.[\[18\]](#) The selectivity for COX-2 over COX-1 is a critical advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[\[1\]](#) The development of pyrazole-based COX-2 inhibitors represents a significant advancement in the management of inflammatory conditions such as arthritis.[\[1\]](#)

## Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound                           | Target          | IC50 (µM)                     | Selectivity Index (COX-1/COX-2) | Reference |
|------------------------------------|-----------------|-------------------------------|---------------------------------|-----------|
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2           | 0.02                          | 225                             | [1]       |
| 3,5-diarylpyrazole                 | COX-2           | 0.01                          | Not specified                   | [1]       |
| Pyrazolo-pyrimidine                | COX-2           | 0.015                         | Not specified                   | [1]       |
| Pyrazole-thiazole hybrid           | COX-2/5-LOX     | 0.03 (COX-2),<br>0.12 (5-LOX) | Not specified                   | [1]       |
| Pyrazoline 2g                      | Lipoxygenase    | 80                            | Not applicable                  | [22]      |
| Pyrazolo[1,5-a]quinazoline 3j      | COX-2           | 0.047                         | ~14                             | [23]      |
| Pyrazolo[1,5-a]quinazoline 13i     | NF-κB           | 4.8                           | Not applicable                  | [23]      |
| Pyrazolo[1,5-a]quinazoline 16      | NF-κB           | Not specified                 | Not applicable                  | [23]      |
| Pyrazole derivative 6g             | IL-6 expression | 9.562                         | Not applicable                  | [24]      |

#### Experimental Protocol: COX Inhibition Assay

This protocol describes an *in vitro* assay to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.[7][12][16][25]

**Principle:** The assay measures the peroxidase activity of COX enzymes. In the presence of a chromogenic substrate, the peroxidase component of COX catalyzes a reaction that produces a colored product. The rate of color development is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of color formation.

**Materials:**

- Purified human COX-1 and COX-2 enzymes
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme cofactor
- Arachidonic acid (substrate)
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
- Pyrazole derivatives to be tested
- 96-well microplate
- Microplate reader

**Procedure:**

- Reagent Preparation: Prepare all reagents and pre-equilibrate them to the reaction temperature (e.g., 37°C).
- Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2) to the appropriate wells. Add the pyrazole derivative at various concentrations to the test wells. Include a control with no inhibitor. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[\[16\]](#)
- Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[\[16\]](#)
- Color Development: Immediately add the colorimetric substrate to all wells.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at multiple time points to determine the initial reaction rate.[\[12\]](#)

**Data Analysis:** Calculate the percentage of inhibition for each concentration of the pyrazole derivative: % Inhibition = [(Rate of control - Rate of treated) / Rate of control] x 100

Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index can be calculated as the ratio of the IC<sub>50</sub> for COX-1 to the IC<sub>50</sub> for COX-2.

Visualization: COX-2 Signaling Pathway in Inflammation



[Click to download full resolution via product page](#)

Caption: Pyrazole derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

## Antimicrobial Applications of Pyrazole Derivatives

Application Note:

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[26][27] Their antimicrobial mechanisms are varied and can include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, and interference with DNA replication.

One of the key bacterial targets for some pyrazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[\[17\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) By inhibiting DNA gyrase, these compounds prevent the supercoiling and uncoiling of DNA, leading to a halt in cellular processes and ultimately bacterial cell death.[\[11\]](#)[\[28\]](#)[\[29\]](#) The specificity of these inhibitors for bacterial DNA gyrase over its human counterparts makes them attractive candidates for development as antibiotics with a favorable safety profile.[\[29\]](#)

#### Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound                        | Microorganism                                 | MIC (µg/mL)                                        | Reference            |
|---------------------------------|-----------------------------------------------|----------------------------------------------------|----------------------|
| Hydrazone 21a                   | S. aureus, C. albicans                        | 62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal) | <a href="#">[31]</a> |
| Ferrocenyl-substituted pyrazole | S. aureus, K. pneumoniae, A. niger, T. rubrum | 85 - 95                                            | <a href="#">[32]</a> |

#### Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacteria.

**Principle:** This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is determined as the MIC.

#### Materials:

- Bacterial strain of interest
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
- Pyrazole derivatives to be tested

- Sterile 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland standard)
- Spectrophotometer or plate reader

**Procedure:**

- Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in the growth medium directly in the 96-well plate.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in medium without compound) and a negative control (medium only).
- Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure absorbance.

**Visualization: Bacterial DNA Gyrase Inhibition**



[Click to download full resolution via product page](#)

Caption: Pyrazole derivatives can inhibit bacterial DNA gyrase, leading to cell death.

## Neurological Applications of Pyrazole Derivatives

Application Note:

Pyrazole derivatives are being investigated for their potential in treating various neurological disorders, including Alzheimer's disease.<sup>[18]</sup> One of the key pathological features of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine (ACh).<sup>[33]</sup>

[34] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][33][34][35]

The therapeutic strategy for many pyrazole derivatives in this area focuses on the inhibition of AChE.[33][35] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[33][35][36] This can lead to improvements in cognitive function and memory in patients with Alzheimer's disease. The development of selective and potent AChE inhibitors with the pyrazole scaffold is an active area of research.

#### Quantitative Data: Neurological Activity of Pyrazole Derivatives

| Compound                              | Target                              | IC50 (μM) | Reference |
|---------------------------------------|-------------------------------------|-----------|-----------|
| Pyrazoline 3f                         | Acetylcholinesterase (AChE)         | 0.382     | [3]       |
| Pyrazoline 3g                         | Acetylcholinesterase (AChE)         | 0.338     | [3]       |
| Pyrazoline 3g                         | Butyrylcholinesterase (BChE)        | 2.087     | [3]       |
| Pyrazoline 3j                         | Monoamine Oxidase A (MAO-A)         | 0.5781    | [3]       |
| Pyrazoline 3j                         | Monoamine Oxidase B (MAO-B)         | 3.5       | [3]       |
| Pyrazoline 8b                         | Catechol-O-methyltransferase (COMT) | 0.048     | [3]       |
| Pyrazole derivative 304               | Acetylcholinesterase (AChE)         | 3.63      | [37]      |
| Pyrazole derivative 305               | Acetylcholinesterase (AChE)         | 1.10      | [37]      |
| Chromone-2-carboxamido-alkylamine 308 | Acetylcholinesterase (AChE)         | 0.09      | [37]      |

#### Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining the AChE inhibitory activity of pyrazole derivatives.[26][38]

**Principle:** This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[26] The rate of color formation is proportional to AChE activity.

**Materials:**

- Purified Acetylcholinesterase (AChE)
- Assay Buffer (e.g., phosphate buffer, pH 8.0)
- Acetylthiocholine iodide (ATCh) solution
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
- Pyrazole derivatives to be tested
- 96-well microplate
- Microplate reader

**Procedure:**

- Reagent Preparation: Prepare fresh solutions of ATCh and DTNB in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the pyrazole derivative at various concentrations.
- Enzyme Addition: Add the AChE solution to each well, except for the blank.
- Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[\[27\]](#)
- Reaction Initiation: Start the reaction by adding the ATCh solution to all wells.
- Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 10 minutes) using a microplate reader in kinetic mode.[\[27\]](#)

**Data Analysis:** Calculate the rate of the reaction for each well from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the pyrazole derivative: % Inhibition = [(Rate of control - Rate of treated) / Rate of control] x 100

Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: Acetylcholinesterase Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Pyrazole derivatives can inhibit acetylcholinesterase, increasing acetylcholine levels.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [ijpsjournal.com](http://ijpsjournal.com) [ijpsjournal.com]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 5. [merckmillipore.com](http://merckmillipore.com) [merckmillipore.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [[experiments.springernature.com](http://experiments.springernature.com)]
- 7. [korambiotech.com](http://korambiotech.com) [korambiotech.com]
- 8. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 9. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 10. Thieme E-Journals - Synthesis / Abstract [[thieme-connect.com](http://thieme-connect.com)]
- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 12. [fnkprddata.blob.core.windows.net](http://fnkprddata.blob.core.windows.net) [fnkprddata.blob.core.windows.net]
- 13. [researchhub.com](http://researchhub.com) [researchhub.com]
- 14. [benchchem.com](http://benchchem.com) [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 16. [cdn.caymanchem.com](http://cdn.caymanchem.com) [cdn.caymanchem.com]
- 17. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [[patents.google.com](http://patents.google.com)]

- 18. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 20. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 24. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 29. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 31. mdpi.com [mdpi.com]
- 32. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 33. The Cholinergic Hypothesis: Acetylcholine & Alzheimer's Disease [greymattersjournal.org]
- 34. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. policycommons.net [policycommons.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Pyrazole Derivatives in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b025560#applications-of-pyrazole-derivatives-in-medicinal-chemistry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)